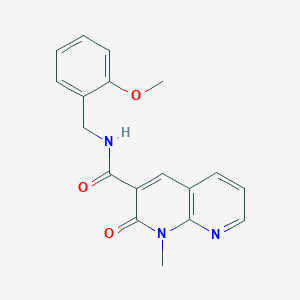

N-(2-甲氧基苄基)-1-甲基-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

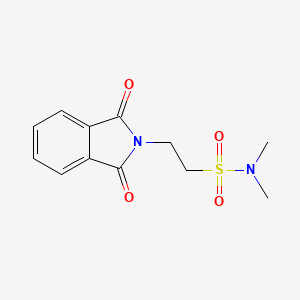

N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.

BenchChem offers high-quality N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

新型杂环系统

研究表明,该化合物在合成新型杂环系统中具有实用性,对药物设计和发现具有潜在意义。例如,Deady 和 Devine (2006) 探索了相关化合物的霍夫曼重排和后续反应,以生成新型杂环,展示了典型的吡咯型反应性,并突出了一种新的杂环合成途径 氨基萘啶酮的新型环化产物。

结合和分子对接研究

该化合物及其衍生物的结合特性已通过分子对接研究进行了调查。Vennila 等人 (2020) 合成了一系列二苯并[b,h][1,6]萘啶甲酰胺,通过对 A549 细胞系的结合研究,展示了显着的抗癌活性。分子对接提供了对二苯并[b,h][1,6]萘啶支架在药物发现中的实用性的见解,特别是作为 PDK1 激酶的抑制剂 新型 10-甲氧基二苯并[b,h][1,6]萘啶甲酰胺的基于结构的设计、合成、生物学评估和分子对接。

抗菌和抗真菌活性

该化合物的衍生物的探索已扩展到抗菌和抗真菌应用。Helal 等人 (2013) 合成了一系列 2-(6-甲氧基-2-萘基)丙酰胺衍生物,展示了与氨苄西林和氟康唑等标准剂相当的显着的抗菌和抗真菌活性。这项研究强调了此类衍生物在抗菌药物开发中的潜力 新型 2-(6-甲氧基-2-萘基)丙酰胺衍生物的合成和表征作为潜在的抗菌和抗真菌剂。

细胞毒活性

对该化合物细胞毒活性的研究揭示了对癌细胞系的良好结果。Deady 等人 (2005) 扩展了他们对源自苯并[b][1,6]萘啶-(5H)酮的甲酰胺的工作,鉴定了对鼠白血病和肺癌细胞系具有强细胞毒性的化合物。这项研究突出了该化合物在癌症治疗中的潜力,特别是通过甲酰胺衍生物的合成 苯并[b][1,6]萘啶-(5H)酮的甲酰胺衍生物的合成和细胞毒活性。

作用机制

Target of Action

The primary target of N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is the serotonin 5-HT2A/2C receptors . This compound acts as a potent agonist for these receptors, which play a crucial role in various physiological functions, including mood regulation, cognition, and perception .

Mode of Action

N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide interacts with its targets, the 5-HT2A/2C receptors, by binding to them and activating them . This activation results in a series of intracellular events, leading to the release of various neurotransmitters such as dopamine, serotonin, and glutamate .

Biochemical Pathways

The activation of 5-HT2A/2C receptors by N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide affects several biochemical pathways. It increases the release of dopamine, serotonin, and glutamate . These neurotransmitters are involved in various physiological processes, including mood regulation, cognition, and perception .

Pharmacokinetics

Similar compounds have been shown to penetrate the brain tissue relatively slowly, indicating that this compound may have similar properties

Result of Action

The activation of 5-HT2A/2C receptors by N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide leads to various molecular and cellular effects. It induces significant inhibitory effects on motor performance and attenuates sensorimotor gating . It also affects short-term memory, locomotor function, and anxiety, which seem to be the result of complex interactions between neurotransmitter pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. For instance, the temperature of the testing environment can affect the drug’s pharmacokinetics and pharmacodynamics

生化分析

Biochemical Properties

The N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines . This compound exhibits high binding affinity for 5-HT 2A/C serotonin receptors . The changes in neurotransmitter levels may be related to its affinity for 5-HT 2A receptor .

Cellular Effects

N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been associated with severe adverse reactions including cases of acute intoxication, with brain and liver toxicity .

Molecular Mechanism

The molecular mechanism of action of N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent serotonin 5-HT2A receptor agonist hallucinogen .

Temporal Effects in Laboratory Settings

It has been observed that the presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines .

Dosage Effects in Animal Models

The effects of N-(2-methoxybenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide vary with different dosages in animal models . It has been observed that this compound shows hallucinogenic activity in a wide range of doses .

Transport and Distribution

It is known that this compound exhibits high binding affinity for 5-HT 2A/C serotonin receptors .

Subcellular Localization

It is known that this compound exhibits high binding affinity for 5-HT 2A/C serotonin receptors .

属性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-21-16-12(7-5-9-19-16)10-14(18(21)23)17(22)20-11-13-6-3-4-8-15(13)24-2/h3-10H,11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRARLWVAYTESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethylphenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2603908.png)

![(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2603910.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride](/img/structure/B2603912.png)

![4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B2603921.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603923.png)